Nonanedioic-D14 Acid
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Overview
Description
Nonanedioic-D14 Acid, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioic acid, is a deuterated form of nonanedioic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C9H2D14O4, and it has a molecular weight of approximately 202.31 g/mol .
Preparation Methods
Nonanedioic-D14 Acid can be synthesized through various methods. One notable method involves the multi-step enzymatic synthesis from renewable fatty acids. This process includes the use of recombinant Corynebacterium glutamicum, which expresses alcohol/aldehyde dehydrogenases from Acinetobacter species. The synthesis begins with the conversion of oleic acid to 9-hydroxynonanoic acid, followed by its transformation into 1,9-nonanedioic acid . The dicarboxylic acid is then isolated via crystallization and used for further applications .
Chemical Reactions Analysis
Nonanedioic-D14 Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alcohol/aldehyde dehydrogenases, carboxylic acid reductase, and ω-aminotransferase . Major products formed from these reactions include 9-hydroxynonanoic acid, 1,9-nonanediol, and 9-amino-1-nonanol .
Scientific Research Applications
Nonanedioic-D14 Acid has several scientific research applications. It is a valuable building block for producing polyesters and polyamides. The compound is used in the enzymatic production of biopolyesters, where it undergoes polyesterification with diols such as 1,8-octanediol . Additionally, it is utilized in the study of metabolic pathways and enzyme mechanisms due to its deuterated nature, which allows for detailed analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Mechanism of Action
The mechanism of action of Nonanedioic-D14 Acid involves its role as a substrate in enzymatic reactions. The compound interacts with specific enzymes, such as alcohol/aldehyde dehydrogenases, to undergo oxidation and reduction processes . These interactions facilitate the production of various derivatives, which can be further utilized in industrial and research applications .
Comparison with Similar Compounds
Nonanedioic-D14 Acid is similar to other dicarboxylic acids, such as azelaic acid and sebacic acid. its deuterated nature makes it unique, as it allows for more precise analytical studies. Similar compounds include:
- Azelaic acid (nonanedioic acid)
- Sebacic acid (decanedioic acid)
- Suberic acid (octanedioic acid)
These compounds share similar chemical properties but differ in their carbon chain lengths and specific applications .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJRBEYXGGNYIS-ODSOAMBASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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